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Solvent yellow 124

Cat. No.: B1294874
CAS No.: 34432-92-3
M. Wt: 369.5 g/mol
InChI Key: BATVZJPOLFSGTD-UHFFFAOYSA-N
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Description

Historical Trajectory and Regulatory Genesis as a Fuel Marker

Solvent Yellow 124, also known as Euromarker, was introduced in the European Union in August 2002 to differentiate between diesel fuel intended for heating, which is taxed at a lower rate, and diesel fuel for motor vehicles, which is subject to a higher tax. wikipedia.orgsmolecule.com This measure was established to combat fuel fraud, where lower-taxed heating oil is illegally used in vehicles to evade taxes. mbenergy.com

The legal framework for its use was initially established by European Commission Decision 2001/574/EC, which mandated the use of this compound as a common fiscal marker across all EU member states. bibliotekanauki.pl The concentration for marking was set at a level of 6 to 9 milligrams per liter of fuel. bibliotekanauki.plwikipedia.org The selection of this compound was based on several criteria, including its solubility in petroleum products, its chemical and physical stability, and its resistance to removal. bibliotekanauki.pl

A key characteristic of this compound is its ability to be easily hydrolyzed by acids. wikipedia.org This reaction splits off the acetal (B89532) group, which is responsible for its solubility in nonpolar solvents like diesel fuel, and creates a water-soluble form that changes color to red in an acidic environment. wikipedia.org This property allows for a simple and rapid field test by customs and law enforcement officials to detect the presence of the marker. wikipedia.orgmbenergy.com

Over the years, concerns arose regarding the dye's toxicity and the ability of fraudsters to "launder" or remove the marker from the fuel. wikipedia.orgchematek.com These concerns, coupled with advancements in chemical marking technology, led the European Union to seek a replacement. In early 2022, the EU announced that this compound would be replaced by a new marker, ACCUTRACE™ Plus. chematek.comjohnhogg.co.uk The transition to the new marker was scheduled to be completed by January 18, 2024. chematek.commaesmobility.be

The following table provides a timeline of key regulatory decisions regarding this compound:

YearRegulatory ActionKey Provisions
1995 Council Directive 95/60/ECEstablished the legal basis for a common fiscal marker for gas oils and kerosene (B1165875). oireachtas.ie
2001 Commission Decision 2001/574/ECDesignated this compound as the common fiscal marker (Euromarker). bibliotekanauki.pl
2002 ImplementationThis compound use as Euromarker began in August. wikipedia.org
2022 Commission Implementing Decision (EU) 2022/197Established ACCUTRACE™ Plus as the new common fiscal marker, replacing this compound. oireachtas.ieeuropa.eucarina.gov.hr
2024 Transition DeadlineDeadline for the complete switchover to ACCUTRACE™ Plus. chematek.commaesmobility.be
2025 Court of Justice of the European Union (CJEU) RulingRuled that an insufficient level of the marker does not automatically preclude an excise duty exemption unless there is evidence of fraud, abuse, or tax avoidance. fairwayadvocaten.nl

Contemporary Significance and Research Imperatives in Analytical and Environmental Chemistry

Despite its phasing out as the primary Euromarker, this compound continues to be a subject of significant interest in analytical and environmental chemistry. wikipedia.org

Analytical Chemistry Research:

The need to accurately detect and quantify this compound in fuel has driven the development of various analytical techniques. High-performance liquid chromatography (HPLC) is a commonly used method for its analysis. researchgate.netsigmaaldrich.comvwr.com Research has focused on optimizing HPLC methods to achieve high throughput of samples with minimal pretreatment. researchgate.net For instance, one method allows for the analysis of up to 180 samples per day. researchgate.net

Other analytical approaches include:

Gas chromatography (GC) with flame ionization detection (FID).

Fluorescence spectroscopy combined with chemometrics, which has been shown to be a non-destructive method for the simultaneous detection of this compound and other fuel additives. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) , which can screen for polar components in fuel without extensive sample preparation. researchgate.net

The development of certified reference materials for this compound has also been crucial for ensuring the accuracy and comparability of analytical results between different laboratories. researchgate.net

Environmental Chemistry Research:

The environmental fate and impact of this compound are areas of ongoing research. As an azo dye, it is designed to be chemically and photolytically stable, which means it can persist in the environment. scbt.com Studies have indicated that non-ionic dyes like this compound can be toxic to aquatic organisms. scbt.com

Key research areas in environmental chemistry include:

Biodegradation: The molecular size and structure of azo dyes can make them resistant to biodegradation. scbt.com Research is exploring the conditions under which these dyes can be broken down by microorganisms. scbt.com

Toxicity: While data on the specific toxicity of this compound is limited, azo dyes in general can be irritants, and some have been associated with more significant health concerns. smolecule.comscbt.com

Environmental Monitoring: The analytical methods developed for fuel analysis can also be adapted to monitor for the presence of this compound in environmental samples.

The following table summarizes key research findings related to this compound:

Research AreaKey Findings
Analytical Detection HPLC is a robust and widely used method for quantification. researchgate.netsigmaaldrich.com Fluorescence spectroscopy offers a non-destructive alternative. researchgate.net
Environmental Persistence Azo dyes are designed for stability and can persist in the environment. scbt.com
Biodegradation The complex structure of this compound can hinder biodegradation. scbt.com
Aquatic Toxicity Non-ionic dyes have the potential to be toxic to aquatic life. scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31N3O2 B1294874 Solvent yellow 124 CAS No. 34432-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-5-25(15-16-26-19(4)27-17-18(2)3)22-13-11-21(12-14-22)24-23-20-9-7-6-8-10-20/h6-14,18-19H,5,15-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATVZJPOLFSGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(C)OCC(C)C)C1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865718
Record name N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline
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Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34432-92-3
Record name Solvent Yellow 124
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Record name Solvent Yellow 124
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Record name Benzenamine, N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(2-phenyldiazenyl)-
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Record name N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.277
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Record name SOLVENT YELLOW 124
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Chemical Synthesis and Transformative Reactions of Solvent Yellow 124

Synthetic Pathways and Methodological Developments for Azo Dye Formation

The formation of Solvent Yellow 124, like most azo dyes, is achieved through a well-established two-stage process: diazotization followed by an azo coupling reaction. nih.govjchemrev.com This sequence is a cornerstone of industrial organic chemistry, allowing for the efficient construction of the dye's characteristic azo linkage. nih.gov

The synthesis of azo dyes is a sequential process involving the formation of a diazonium salt which then reacts with a coupling component. nih.govjchemrev.com

Diazotization: The first stage involves the reaction of a primary aromatic amine, in this case, aniline (B41778), with nitrous acid (HNO₂) to form a benzenediazonium (B1195382) salt. jchemrev.com Nitrous acid is inherently unstable and is therefore typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid such as hydrochloric acid (HCl) at low temperatures, generally below 5°C. scispace.com The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

Azo Coupling: The resulting diazonium salt is a weak electrophile and, in the second stage, undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling partner. nih.govmasterorganicchemistry.com For this compound, the coupling component is N-ethyl-N-[2-(1-isobutoxyethoxy)ethyl]aniline. The amino group of this coupling agent is a strong activating group, directing the incoming diazonium electrophile to the para position of the benzene (B151609) ring. nih.govbyjus.com The reaction is typically carried out under mildly acidic to neutral pH to ensure the coupling component is sufficiently reactive. scispace.com The final step results in the formation of the azo compound, characterized by the -N=N- bond that links the two aromatic rings. chemistrysteps.com

Table 1: Reagents and Conditions for Diazotization and Azo Coupling

Stage Reactants Reagents Key Conditions Intermediate/Product
Diazotization Aniline Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) Low temperature (<5°C) Benzenediazonium chloride
Azo Coupling Benzenediazonium chloride, N-ethyl-N-[2-(1-isobutoxyethoxy)ethyl]aniline Base (for pH control) Controlled pH, Low temperature This compound

Industrial-Scale Synthesis Optimization

On an industrial scale, the synthesis of this compound is optimized to ensure high yield, purity, and process safety. researchgate.net Commercial production often yields the dye in a solution of aromatic hydrocarbons, with purity that can vary between batches. researchgate.net To enhance product consistency and efficiency, modern industrial methods often employ advanced reactor technologies.

Mechanisms of Chemical Reactivity and Degradation

The chemical behavior of this compound is largely dictated by the reactivity of its azo linkage and the appended acetal (B89532) group. These sites are susceptible to various transformations, including hydrolysis, oxidation, and reduction, which are fundamental to both its function as a marker and its environmental fate. scbt.com

A key chemical feature of this compound is its susceptibility to acid-catalyzed hydrolysis. wikipedia.org This reaction is central to its use as a fuel marker.

Acetal Hydrolysis: The acetal group, –O–CH(CH₃)–O–CH₂–CH(CH₃)₂, is intentionally incorporated into the molecule to ensure high solubility in nonpolar solvents like diesel fuel. wikipedia.org In the presence of a dilute acid, this group is readily cleaved. wikipedia.org The reaction proceeds via an A-2 mechanism, where a water molecule attacks the protonated acetal, leading to the formation of an alcohol (N-ethyl-N-(2-hydroxyethyl)-4-(phenylazo)aniline) and other by-products. osti.gov This transformation dramatically increases the polarity of the dye molecule, rendering it soluble in the aqueous acid phase and causing a distinct color change from yellow to red. wikipedia.org This allows for simple and rapid roadside detection of the marker.

Azo Linkage Hydrolysis: While the azo bond is generally more stable than the acetal group, it can undergo cleavage under more forceful conditions. The hydrazone tautomer of the dye can be susceptible to hydrolytic attack, leading to the disruption of the azo group. researchgate.net

Table 2: Products of Acid-Catalyzed Hydrolysis

Linkage Conditions Primary Effect Products
Acetal Dilute aqueous acid Cleavage of the isobutoxyethoxy group N-ethyl-N-(2-hydroxyethyl)-4-(phenylazo)aniline, Acetaldehyde, Isobutanol

| Azo | Strong acid, heat | Cleavage of the -N=N- bond | Phenol, Nitrogen gas, Aniline derivatives |

Oxidative and Reductive Transformation Pathways of the Azo Chromophore

The azo group is the chromophore responsible for the yellow color of this compound. Chemical reactions that target this group lead to decolorization of the dye. conicet.gov.ar

Oxidative Degradation: Strong oxidizing agents such as hydrogen peroxide, potassium permanganate (B83412), or Fenton's reagent can break down the azo chromophore. researchgate.netconicet.gov.arohsu.edu The oxidation mechanism can be complex, but it often involves an initial attack on the azo linkage, potentially forming an azoxy intermediate (Ar-N=N(O)-Ar), which subsequently decomposes. researchgate.net This process can lead to the formation of quinones from the phenolic portion and diazonium compounds from the aniline portion, which further break down into smaller, colorless molecules like phenols and nitrogen gas. researchgate.net Electrochemical oxidation processes are also effective in degrading azo dyes, ultimately mineralizing them to low molecular weight carboxylic acids, CO₂, and H₂O. researchgate.net

Reductive Degradation: The reductive cleavage of the azo bond is a major degradation pathway, particularly under anaerobic conditions. scbt.comconicet.gov.ar Reducing agents like sodium dithionite (B78146) (hydrosulfite) or zero-valent iron can cleave the -N=N- bond to yield two separate aromatic amines. conicet.gov.arohsu.edu In the case of this compound, this would result in the formation of aniline and a substituted p-phenylenediamine (B122844) derivative. This pathway is significant in the environmental breakdown of azo dyes in sediments or anaerobic wastewater treatment systems. scbt.comwur.nl

Table 3: Common Reagents for Redox Transformations

Transformation Reagent Class Examples Effect on Chromophore
Oxidation Strong Oxidants Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂), Fenton's reagent (Fe²⁺/H₂O₂) Cleavage and destruction of the azo bond

| Reduction | Reducing Agents | Sodium dithionite (Na₂S₂O₄), Zero-valent iron (Fe⁰), Sodium borohydride (B1222165) (NaBH₄) | Cleavage of the azo bond to form amines |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The two benzene rings of this compound possess different reactivities toward substitution reactions.

Electrophilic Aromatic Substitution (EAS): The aromatic rings can undergo electrophilic substitution. The ring containing the N-ethyl-N-alkylamino substituent is highly activated towards EAS due to the electron-donating nature of the nitrogen atom. byjus.comallen.in This makes the ring highly nucleophilic and directs incoming electrophiles (e.g., in halogenation, nitration, or sulfonation reactions) primarily to the ortho and para positions relative to the amino group. byjus.com Since the para position is already occupied by the azo group, substitution would occur at the ortho positions. nih.gov The other phenyl ring, attached directly to the azo group, is deactivated and less susceptible to EAS.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for this molecule as it typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex). pressbooks.pub While the azo group can act as a mild deactivator, this compound does not possess the strong electron-withdrawing substituents necessary to make SNAr reactions favorable under standard conditions. pressbooks.pub

Advanced Analytical Methodologies for Solvent Yellow 124 Detection and Quantification

Chromatographic Techniques for Fuel Matrix Analysis

Chromatography, a powerful laboratory technique for the separation of mixtures, forms the cornerstone of Solvent Yellow 124 analysis. Both liquid and gas chromatography are employed, each with its own set of advantages for dealing with fuel samples. These methods allow for the isolation of this compound from the myriad of other compounds present in fuel, enabling its precise measurement.

High-Performance Liquid Chromatography (HPLC) is the most commonly utilized technique for the analysis of this compound in fuel matrices. vwr.comsigmaaldrich.comscientificlabs.co.uk This is largely due to its high resolution, sensitivity, and the ability to directly inject fuel samples with minimal preparation. asme.orgasme.org HPLC systems for this purpose are often equipped with UV/Vis spectrophotometric or diode array detectors, which are adept at detecting the chromophoric (color-producing) nature of this azo dye. sigmaaldrich.comscientificlabs.co.ukasme.org

Normal-phase chromatography, utilizing a polar stationary phase and a non-polar mobile phase, has proven to be a suitable approach for separating this compound from the non-polar components of diesel fuel. asme.orgasme.org However, reversed-phase HPLC methods have also been developed and utilized. lgcstandards.com The choice of detection wavelength is critical for achieving optimal sensitivity. While analysis is often performed at 410 nm, detection at 450 nm has been shown to be less susceptible to interference from other dyes that may be present in the fuel, thereby reducing the likelihood of false positive results. asme.orgeuropa.eu

To ensure consistency and reliability in the enforcement of fuel tax regulations, standardized and validated analytical methods are essential. The European Union has established a reference method for the determination of this compound in gas oil and kerosene (B1165875). researchgate.neteuropa.eu This method, based on HPLC, has undergone rigorous inter-laboratory validation studies to establish its performance characteristics and ensure its suitability for regulatory purposes. europa.euresearchgate.net

These validation studies involve multiple laboratories analyzing a series of standardized samples containing known concentrations of this compound, as well as potential interfering substances. europa.euresearchgate.net The data from these studies are used to determine key performance parameters such as repeatability, reproducibility, and bias, ensuring that the method is robust and fit for its intended purpose. europa.euresearchgate.net The development of such methods often involves a collaborative process to arrive at an optimized and harmonized procedure. europa.eu

The validation process for analytical methods intended for regulatory use is comprehensive, often following guidelines from organizations like IUPAC and INMETRO. bvsalud.org This ensures that the developed methods are not only scientifically sound but also legally defensible.

The performance of an HPLC analysis is heavily dependent on the careful optimization of several key parameters. For the analysis of this compound, this includes the choice of the chromatographic column and the composition of the mobile phase.

Column Chemistry: Normal-phase columns, such as those packed with silica (B1680970), have been successfully used for the separation of this compound from the complex matrix of diesel fuel. asme.orgasme.orglmaleidykla.lt For instance, an Agilent Zorbax Rx-SIL column (250 x 4.6 mm, 5 µm particle size) has been shown to provide good separation. lmaleidykla.lt

Mobile Phase Composition and Gradients: The mobile phase, a solvent or mixture of solvents that carries the sample through the column, is a critical parameter to optimize. For the analysis of this compound, various mobile phase compositions have been investigated. A mixture of hexane (B92381), toluene, and ethyl acetate (B1210297) has been found to yield good separation and short analysis times. lmaleidykla.lt The use of toxic solvents in the mobile phase is often avoided where possible. asme.org

The following table provides an example of an optimized HPLC gradient program for the analysis of fuel dyes, including this compound.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
09551.0
1050501.0
155951.0
209551.0
This is a representative table and specific conditions may vary based on the exact method.

To improve the precision and accuracy of quantitative analysis, an internal standard is often used. asme.org An internal standard is a compound with similar chemical properties to the analyte (in this case, this compound) that is added to both the calibration standards and the unknown samples in a known concentration.

By comparing the peak area of this compound to the peak area of the internal standard, any variations in injection volume or detector response can be compensated for. asme.org For the analysis of this compound, Pigment Yellow 3 has been successfully used as an internal standard. asme.orgeuropa.euastm.org The use of an internal standard has been shown to significantly improve the quantitative analysis of the marker. asme.orgasme.org While the use of an internal standard can enhance accuracy, it has been noted that it may not have a significant influence on the limits of detection and quantification. adm.gov.it

The validation of analytical methods for this compound involves the determination of several key performance metrics to ensure the reliability of the results.

Limits of Detection (LOD) and Quantification (LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank). The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be not only detected but also quantified with acceptable precision and accuracy.

For the European Union's reference method, the LOD for this compound in gas oil and kerosene has been established at 0.020 mg/L, and the LOQ at 0.065 mg/L. researchgate.neteuropa.eu Some studies have reported a quantification limit as low as 0.05 mg/L. asme.org These low detection and quantification limits are crucial for detecting the illegal removal or dilution of the marker in fuels. researchgate.net

Reproducibility: Reproducibility refers to the ability of a test to produce the same results when performed by different operators, in different laboratories, and with different equipment. In the context of regulatory analysis, high reproducibility is essential.

For the EU's reference method for this compound, the reproducibility standard deviation at a concentration of 6 mg/L was found to be 3.8%. researchgate.net At a much lower concentration of 0.12 mg/L, the reproducibility standard deviation was 13.5%. researchgate.net These values indicate that the method is highly reproducible and suitable for its intended regulatory purpose.

The following table summarizes the performance metrics for the EU's reference HPLC method for this compound.

ParameterValueConcentration
Limit of Detection (LOD)0.020 mg/LN/A
Limit of Quantification (LOQ)0.065 mg/LN/A
Reproducibility (RSD)3.8%6 mg/L
Reproducibility (RSD)13.5%0.12 mg/L

While HPLC is the more common technique, Gas Chromatography (GC) can also be used for the analysis of this compound. sigmaaldrich.com GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For the analysis of this compound, GC is often coupled with a Flame Ionization Detector (FID). This combination provides good sensitivity for organic compounds.

The suitability of GC for analyzing this compound is also noted in product information from chemical suppliers, indicating that the compound is amenable to this technique. sigmaaldrich.comscientificlabs.co.uk In some cases, GC is used in conjunction with HPLC for a more comprehensive analysis or for purity assessment of the dye itself. lgcstandards.com

Gas Chromatography (GC) Coupled with Specific Detectors

GC with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely utilized technique for the analysis of this compound. It is frequently employed for assessing the purity of the dye standard itself. customs.gov.mk For instance, the homogeneity of certified reference materials of this compound has been confirmed using GC-FID, where the material is dissolved in a suitable solvent like hexane, and multiple analyses show no significant variation in the purity value. customs.gov.mk

Beyond purity assessment, GC-FID serves as a powerful tool for creating "chemical fingerprints" of fuels. While diesel fuel is a complex mixture of hydrocarbons, the GC-FID chromatogram provides a comprehensive profile. Researchers have investigated the use of these GC-FID fingerprints to differentiate between genuine, legally marked diesel and "laundered" fuel from which the marker has been illegally removed. This approach relies on analyzing the detailed chromatographic pattern, where subtle changes can indicate illicit processing. However, a technical challenge in the chromatographic analysis of such complex samples is the potential for retention time shifts between runs. To address this, data alignment techniques like correlation optimized warping are employed to correct for these shifts, ensuring the reliability of the fingerprinting analysis.

Table 1: GC-FID Application Data for this compound Analysis

Application Key Findings/Parameters Reference
Purity Assessment Used to confirm the purity and homogeneity of this compound reference materials. customs.gov.mk
Sample Preparation The dye is typically dissolved in a solvent such as hexane for analysis. customs.gov.mk
Fingerprinting GC-FID chromatograms are used as chemical fingerprints to detect illegal fuel laundering.
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fingerprinting

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-efficiency separation of gas chromatography with the definitive identification capabilities of mass spectrometry, making it a cornerstone technique for the analysis of this compound. The identity of the Euromarker in certified reference materials is routinely confirmed using GC-MS. europa.eu

The primary application of GC-MS in this context is for "molecular fingerprinting," which is crucial for forensic investigations into fuel laundering. The illegal removal of this compound often leaves behind trace residues of the marker or its degradation products. bibliotekanauki.pl GC-MS is exceptionally suited for detecting these trace amounts within the highly complex diesel matrix. bibliotekanauki.plresearchgate.net Analytical methods, sometimes involving automated thermal desorption (ATD-GC-MS), are used to analyze samples suspected of being illicitly processed. bibliotekanauki.pl

The strength of GC-MS lies in its ability to provide structural information, confirming the presence of not just the parent this compound molecule but also related compounds. This provides a more definitive molecular fingerprint compared to other methods. sigmaaldrich.com The technique is so established that standard test methods from organizations like ASTM utilize GC-MS for diesel fuel analysis, often requiring minimal sample preparation. researchgate.net

Spectroscopic and Spectrometric Approaches for Direct Analysis

Spectroscopic techniques offer rapid and often non-destructive methods for analyzing this compound, complementing the more detailed information provided by chromatography.

Fluorescence Spectroscopy and Chemometric Modeling

Fluorescence spectroscopy has emerged as a fast, highly sensitive, and cost-effective method for the qualitative and quantitative analysis of this compound in fuels. sigmaaldrich.comgoogle.com The inherent fluorescence of the dye allows for its detection at the low concentrations mandated by regulations. sigmaaldrich.com However, diesel fuel itself contains many fluorescent aromatic compounds, leading to significant spectral overlap and background interference, which complicates direct quantification. google.com

To overcome this challenge, fluorescence spectroscopy is powerfully combined with chemometric modeling. google.comsrce.hr Chemometrics employs multivariate statistical algorithms to deconvolve the complex spectral data, allowing for the accurate quantification of the target analyte (this compound) even in the presence of interfering signals from the fuel matrix and other co-markers like Solvent Red 19. google.comsrce.hr This approach has been successfully used to develop robust analytical procedures for the simultaneous determination of both markers. google.com Research has demonstrated that this combined methodology yields satisfactory limits of detection (LOD) and low relative standard deviations (RSD), making it a viable alternative to chromatographic methods for routine screening. google.com

Table 2: Performance of Fluorescence Spectroscopy with Chemometrics for Marker Determination

Parameter This compound Solvent Red 19 Reference
Limit of Detection (LOD) 0.042 mg/L 0.048 mg/L google.com
Relative Standard Deviation (RSD) 2.33% 3.23% google.com

A particularly powerful fluorescence technique is Excitation-Emission Matrix (EEM) spectroscopy. google.comeuropa.eu Instead of measuring emission at a single excitation wavelength, EEM collects a complete fluorescence landscape by scanning a range of both excitation and emission wavelengths. europa.eu This generates a three-dimensional plot or a two-dimensional contour map that serves as a unique fluorescence fingerprint of the sample.

This EEM fingerprint contains a wealth of multidimensional data, significantly increasing the information content compared to conventional fluorescence spectra. google.com For diesel fuel analysis, the EEM can capture the distinct spectral signatures of this compound, other markers, and the fuel's native fluorescent components. Researchers have used these EEM fingerprints to build discriminant models capable of distinguishing between legally marked fuel and fuel that has been illegally processed to remove the markers. The comprehensive nature of EEM profiles makes them exceptionally well-suited for analysis by the multivariate statistical methods described below.

The large and complex datasets generated by EEM and other instrumental methods necessitate the use of multivariate statistical analysis for data deconvolution and quantitative modeling. europa.eu Several chemometric algorithms are applied to achieve this.

Partial Least Squares (PLS) regression is a widely used method for building quantitative models. google.comeuropa.eu PLS is effective at handling data with significant spectral overlap and collinearity, finding the underlying relationships between the spectral data (e.g., the EEM fingerprint) and the concentrations of the analytes. europa.eu This method has been successfully applied to the simultaneous quantification of this compound and Solvent Red 19 in diesel, achieving low prediction errors. google.com

Other methods include Principal Component Analysis (PCA), which is used for exploratory data analysis to identify patterns and clustering in samples, and Multivariate Curve Resolution (MCR). bibliotekanauki.pl MCR is a powerful technique that aims to resolve the measured data from a mixture into the pure spectral profiles and concentration profiles of the individual components without prior knowledge of them. sigmaaldrich.com These advanced statistical tools are indispensable for extracting meaningful chemical information from the complex analytical signals obtained from marked fuels.

UV-Visible Spectrophotometry for Hydrolytic Product Analysis

While direct UV-Visible (UV-Vis) spectrophotometric analysis of this compound in fuel is challenging due to interference from the fuel matrix, the technique is fundamental to a common detection principle based on hydrolysis. europa.eueuropa.eu this compound is designed to be easily hydrolyzed by strong acids. europa.eu This reaction cleaves the acetal (B89532) group from the molecule, yielding a water-soluble diazo dye. europa.eueuropa.eu

This hydrolytic product has a distinct red color in acidic solution, and this color change forms the basis of simple, rapid roadside tests. europa.eu An official can treat a fuel sample with acid; the appearance of a red color in the aqueous phase indicates the presence of the marker, signifying that it is lower-taxed fuel. europa.eu

This colorimetric reaction can also be quantified using UV-Vis spectrophotometry. The intensity of the absorption of the red hydrolytic product can be measured to determine its concentration. Furthermore, UV-Vis detectors are commonly coupled with High-Performance Liquid Chromatography (HPLC). google.com An HPLC-UV/Vis system separates the components of a fuel sample before detection, allowing for the specific quantification of the parent this compound molecule (often monitored at wavelengths around 410 nm or 450 nm) and potentially its degradation or hydrolytic products in a single run. sigmaaldrich.com

Electroanalytical Methods for Fuel Dye Determination

Electroanalytical methods offer a powerful alternative to traditional chromatographic and spectroscopic techniques for the determination of fuel dyes like this compound. These methods are founded on measuring the electrical properties, such as current or potential, of a solution containing the analyte to determine its concentration. Their advantages often include high sensitivity, selectivity, rapid analysis times, and lower instrumentation costs. research-solution.com For electroactive compounds like the azo dye this compound, these techniques can provide both qualitative and quantitative data. While specific research applying these methods directly to this compound is less common than for other dyes, the principles derived from studies on similar azo dyes are directly applicable.

Voltammetric Techniques and Electrode Interface Design

Voltammetric techniques are a subset of electroanalytical methods that measure the current resulting from the application of a varying potential to a working electrode. research-solution.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are particularly well-suited for analyzing azo dyes. research-solution.comresearchgate.net

Cyclic Voltammetry (CV): This technique is widely used to study redox processes and can characterize the electrochemical behavior of this compound. By scanning the potential and observing the resulting current peaks, information about the oxidation and reduction potentials of the dye can be obtained. researchgate.net

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are advanced, pulse-based techniques that offer enhanced sensitivity compared to CV by minimizing the background capacitive current. research-solution.comrsc.org This makes them highly suitable for trace analysis, which is essential for detecting the low concentrations of this compound used in fuels. research-solution.com Studies on other azo dyes have demonstrated detection limits in the micromolar (µM) to nanomolar (nM) range using these methods. research-solution.commdpi.comacs.org

The design of the electrode interface is critical for the sensitivity and selectivity of the measurement. While standard electrodes like glassy carbon electrodes (GCE) can be used, modifying the electrode surface can significantly enhance performance. For instance, electrodes modified with nanomaterials such as graphene or metallic nanoparticles can increase the active surface area and improve electron transfer kinetics, leading to lower detection limits. mdpi.com

Electrochemical Sensor Development for In-Situ Monitoring

A significant advantage of electroanalytical methods is their potential for miniaturization and integration into portable, field-deployable sensors for in-situ (on-site) monitoring. srce.hr This capability is highly desirable for customs and law enforcement agencies for rapid, real-time checks of fuel at borders or roadside inspections.

The development of such sensors involves immobilizing a selective chemical or biological recognition element onto an electrode transducer. For this compound, this could involve designing an electrode surface that has a high affinity for the dye molecule. Advances in microfabrication and screen-printing technologies allow for the mass production of low-cost, disposable electrochemical cells that can be integrated into handheld devices. srce.hr These sensors can provide rapid, reliable, and inexpensive measurements, reducing the need to send samples to a laboratory for analysis. srce.hr While the development of a specific commercial sensor for this compound is not widely documented, the underlying technology has been proven for a variety of other environmental and chemical contaminants. acs.orgsrce.hr

Rapid and Field-Deployable Detection Methods

For quick identification of illicit fuel, rapid and simple field tests are indispensable. These methods prioritize speed and ease of use over the high quantitative accuracy of laboratory-based techniques.

Acidic Extraction with Visual Colorimetric Indicators

The most common and widely used field test for this compound relies on a simple chemical property of the dye. This compound is designed to undergo hydrolysis in an acidic environment. This reaction cleaves the acetal group, converting the dye into a water-soluble form. researchgate.net Critically, this hydrolyzed form exhibits a distinct color change, turning from yellow in the non-polar fuel to a vibrant red in the acidic aqueous phase. researchgate.net

This allows for a straightforward visual test: a sample of the suspect fuel is shaken with a dilute acid solution, typically hydrochloric acid. If this compound is present, the aqueous layer will turn red. This method is highly effective and can detect the marker at levels as low as 0.3 parts per million (ppm), which is sufficient to identify the presence of as little as 2-3% of marked fuel mixed with unmarked fuel. researchgate.net

Development of Indicator Reagents for Qualitative Assessment

The effectiveness of the acidic extraction test has led to the development of specific indicator reagents and test kits for qualitative assessment. These kits contain a pre-measured amount of an acidic solution designed to produce a rapid and clear color change. The primary reagent is a dilute acid, which serves to both hydrolyze the dye and extract it from the fuel phase. The simplicity of this "shake-and-see" test makes it an ideal tool for field operatives who may not have extensive chemical training. It provides a quick yes/no answer regarding the presence of the marker. researchgate.net

Development and Certification of Analytical Reference Materials

Accurate quantification of this compound, especially for legal and commercial disputes, requires precise calibration of analytical instruments like HPLC systems. This is only possible through the use of Certified Reference Materials (CRMs). A CRM is a substance or material where one or more of its property values are certified by a technically valid procedure, accompanied by a certificate that provides the value, its uncertainty, and a statement of metrological traceability. cromlab.escromlab.es

Several organizations have been involved in producing and certifying reference materials for this compound to ensure the harmonization and reliability of measurements across different laboratories and countries. cromlab.escromlab.eslabtorg.kzunitay.com.tr These CRMs are produced under stringent quality guidelines, such as ISO 17034. lgcstandards.com

Two primary types of CRMs for this compound have been developed:

A high-purity substance: This is used as a primary calibrant. For example, ERM-AC316a is a well-characterized batch of this compound certified for its purity. researchgate.netlgcstandards.comuknml.com The purity is determined using a multi-method approach, quantifying impurities like related substances, residual solvents, and inorganic content. researchgate.net

A fuel matrix CRM: This consists of a fuel, such as gas oil, with a certified concentration of this compound. Examples include ERM-EF317 and ERM-EF318 , which contain the marker at very low and at the target levels, respectively. labtorg.kzunitay.com.treuropa.eu These materials are crucial for validating the entire analytical method, including sample extraction and cleanup, as they mimic real-world samples. researchgate.netacs.org

The availability of these CRMs is essential for the petroleum industry to avoid significant fines for having marker levels outside the legally mandated range (typically 6 to 9 mg/L) and for regulatory bodies to ensure fair and accurate enforcement. researchgate.neteuropa.eu

Interactive Data Table: Certified Reference Materials for this compound

CRM CodeDescriptionMatrixCertified Value
ERM-AC316a Purity of this compoundNeat Liquid95.0 ± 1.2 % m/m
ERM-EF317 This compound in Gas OilGas Oil0.141 ± 0.018 mg/kg
ERM-EF318 This compound in Gas OilGas Oil7.0 ± 0.4 mg/kg

Production and Purity Assessment of Certified Reference Materials

The dependable and harmonized analysis of this compound relies on the availability of high-quality Certified Reference Materials (CRMs). researchgate.netnih.gov These CRMs serve as a benchmark for analytical laboratories, enabling them to calibrate instruments, validate methods, and ensure the accuracy and traceability of their measurement results. europa.eubam.de The production of this compound CRMs is a meticulous process conducted by accredited laboratories following stringent international standards such as ISO 17034. labkings.comcpachem.comlgcstandards.com

The process typically begins with obtaining a batch of this compound from a commercial source. lgcstandards.com This raw material then undergoes a purification process, often involving techniques like column chromatography, to enhance its purity. lgcstandards.com The purified substance is then homogenized to ensure uniformity throughout the batch. lgcstandards.com

A critical phase in CRM production is the comprehensive purity assessment. This is not a task for a single analytical technique but rather a multi-method approach to identify and quantify any impurities. researchgate.net This indirect approach focuses on quantifying various types of impurities, including:

Related substances: Assessed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.netlgcstandards.com

Residual solvents: Determined by methods such as headspace GC coupled with mass spectrometry. researchgate.net

Inorganic content: Quantified through techniques like ashing or thermogravimetric analysis. researchgate.netlgcstandards.com

Water content: Measured using Karl Fischer titration. researchgate.netresearchgate.netacs.org

The purity of the this compound CRM is then calculated by subtracting the mass fractions of all identified impurities from 100%. researchgate.netlgcstandards.com For instance, the European Reference Material ERM®-AC316a, a commercially available this compound CRM, has a certified purity value of 95.0 ± 1.2% m/m at a 95% confidence interval. researchgate.netresearchgate.net This material is supplied as a neat substance in amber glass vials. lgcstandards.comlgcstandards.com

In addition to pure substance CRMs, matrix CRMs are also produced. europa.eu These consist of a certified mass fraction of this compound in a relevant matrix, such as gas oil. researchgate.netacs.orgeuropa.eu The preparation of these matrix CRMs involves the gravimetric spiking of a blank fuel matrix with a well-characterized, high-purity this compound. researchgate.netacs.org The certified value is confirmed through independent measurements, often using the community reference method, HPLC with UV detection. europa.eu The stability and homogeneity of these matrix CRMs are rigorously assessed according to ISO Guide 35:2006 to ensure their reliability over time and between different units. europa.eu

The availability of both pure and matrix-matched CRMs for this compound is essential for the petroleum industry to comply with regulatory limits, which can impose significant fines for non-compliance. researchgate.net

Interactive Data Table: Example of a Certified Reference Material for this compound

PropertyValueAnalytical Method(s)
Certified Purity95.0 ± 1.2% m/mHPLC-UV, GC-FID, Thermogravimetric Analysis, Karl Fischer Titration
FormatNeat Substance-
Commercial NameERM®-AC316a-
Intended UseAnalytical standard for SY124 determination in fuel-

Interlaboratory Proficiency Testing and Harmonization of Analytical Standards (e.g., ISO 5725, ISO 4259)

Interlaboratory proficiency testing (PT) is a cornerstone for ensuring the quality and comparability of analytical results for this compound among different laboratories. compalab.orgbipea.orglgcstandards.com These programs are designed to assess the performance of laboratories and to identify any potential systematic biases or inconsistencies in their measurement procedures. bipea.org The framework for these studies is often guided by international standards such as ISO/IEC 17043, which outlines the general requirements for proficiency testing. euramet.org

In a typical PT scheme for this compound, a set of identical samples containing the marker dye are distributed to participating laboratories. compalab.orgeuropa.eu These samples can be prepared with varying concentrations of this compound to assess laboratory performance across a range of levels. europa.eu The laboratories then analyze the samples using their routine methods and report their results to the organizing body. lgcstandards.comeuropa.eu

The statistical evaluation of the submitted data is a critical step and is performed in accordance with standards like ISO 5725, "Accuracy (trueness and precision) of measurement methods and results," and ISO 4259, "Petroleum and related products — Precision of measurement methods and results". europa.euiteh.aicimac.comexxonmobil.com These standards provide a systematic approach for calculating key performance indicators, including repeatability and reproducibility standard deviations, after the removal of any identified outliers. europa.euiupac.org

Repeatability (r): This parameter describes the precision of a test method when the same sample is analyzed multiple times by the same operator, using the same equipment, in the same laboratory, over a short period. exxonmobil.comiupac.org

Reproducibility (R): This parameter reflects the precision of a test method when the same sample is analyzed by different laboratories, using different equipment and operators. cimac.comexxonmobil.com

For example, an interlaboratory trial to validate the European Union's reference method for this compound involved 26 laboratories analyzing 12 batches of samples with varying concentrations. europa.eu The evaluation, conducted according to ISO 5725 and ISO 4259, determined the repeatability and reproducibility standard deviations. europa.eu The results of such studies are crucial for establishing the performance characteristics of the analytical method and for setting acceptable limits for differences between test results. europa.euexxonmobil.com

The harmonization of analytical standards, facilitated by these interlaboratory comparisons, is vital for fair trade and regulatory enforcement. researchgate.net By participating in PT schemes, laboratories can demonstrate their technical competence, identify areas for improvement, and ensure that their results are reliable and comparable to those of their peers worldwide. bipea.orgeuramet.org

Interactive Data Table: Key ISO Standards for Analytical Harmonization

ISO StandardTitleRelevance to this compound Analysis
ISO 5725Accuracy (trueness and precision) of measurement methods and resultsProvides a framework for assessing the precision (repeatability and reproducibility) of analytical methods used for this compound determination through interlaboratory studies. europa.eueurachem.orgacs.org
ISO 4259Petroleum and related products — Precision of measurement methods and resultsSpecifically tailored for the petroleum industry, this standard is used to determine and apply precision data for test methods, including those for fuel markers like this compound. europa.euiteh.aicimac.comexxonmobil.comcimac.com
ISO/IEC 17043Conformity assessment — General requirements for proficiency testingOutlines the requirements for the competence of providers of proficiency testing schemes and for the development and operation of such schemes. euramet.org
ISO 17034General requirements for the competence of reference material producersSpecifies the requirements for the competent production of certified reference materials, ensuring their quality and reliability for use in methods for this compound. bam.delabkings.comcpachem.comlgcstandards.com

Environmental Behavior and Biogeochemical Fate of Solvent Yellow 124

Environmental Persistence and Degradation Kinetics

The persistence of a chemical in the environment is a measure of its resistance to degradation. Dyes, by design, are engineered to be stable against chemical and photolytic degradation to ensure colorfastness, a characteristic that contributes to their environmental persistence. scbt.com

Assessment of Chemical Stability in Aquatic and Terrestrial Matrices

Solvent Yellow 124 is considered chemically stable under normal environmental temperatures and pressures. carlroth.com However, its stability can be influenced by specific chemical and physical conditions. While generally stable, it can undergo violent reactions with strong oxidizing agents. carlroth.com

Photodegradation is another relevant process. The photostability of azo dyes is typically high in pure water, but the presence of natural substances like humic materials can significantly accelerate photodecomposition, likely through oxidative processes involving singlet oxygen or oxy-radicals. scbt.com

Biodegradation Potential and Mechanisms in Environmental Systems

The biodegradation of this compound is generally considered to be a slow process. Like other solvent and disperse dyes, its large and complex molecular structure can limit its uptake by microbial cells, thereby reducing the rate and probability of biodegradation. scbt.com

Biodegradation of azo dyes can proceed via two main pathways:

Anaerobic Degradation: In anaerobic or reducing environments, such as anoxic sediment layers, the primary and initial step of biodegradation is the reductive cleavage of the azo bond. scbt.comcanada.ca This process breaks the molecule into constituent aromatic amines, which may themselves be subject to further degradation. canada.ca

Aerobic Degradation: Aerobic degradation of azo dyes is generally not favored. scbt.com The electron-withdrawing nature of the azo group makes the compound less susceptible to oxidative catabolism. scbt.com Furthermore, the presence of oxygen often inhibits the azo reductase enzymes responsible for cleaving the azo bond, making aerobic degradation insignificant for many azo compounds. scbt.com

Fungal systems have shown the capacity to oxidize a wide variety of dyes, including azo dyes. scbt.com This degradation is often a secondary metabolic event, occurring under nutrient-limiting conditions. scbt.com

Available data on the biodegradability of azo solvent dyes are limited. canada.ca However, they are generally expected to be persistent in aerobic environments. scbt.comcanada.ca Studies on similar dyes, such as Solvent Yellow 82, have shown them to be "not readily biodegradable," with less than 10% carbon dioxide formation over 28 days in standard tests (OECD 301B). kremer-pigmente.com

ParameterValueReference
Biodegradation (similar dye) < 10% CO2 formation in 28 days (OECD 301B for Solvent Yellow 82) kremer-pigmente.com
Theoretical Oxygen Demand (with nitrification) 2,526 mg/mg carlroth.comcarlroth.com
Theoretical Oxygen Demand (without nitrification) 2,295 mg/mg carlroth.comcarlroth.com
Primary Degradation Pathway Reductive cleavage of the azo-bond under anaerobic conditions scbt.com

Transport and Distribution in Environmental Compartments

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, particularly its low water solubility and high hydrophobicity. scbt.comcanada.ca

Adsorption to Soil and Sediment Particles

Due to its hydrophobic nature and low water solubility, this compound is expected to strongly associate with particulate matter if released into the environment. canada.ca This leads to its partitioning from the water column and deposition into soil and sediment. canada.cacanada.ca Adsorption is considered a major pathway for the removal of hydrophobic dyes from aquatic systems. mst.dk The tendency for adsorption is enhanced by increasing molecular size. mst.dk

Clay minerals, which are common components of soils and sediments, can be effective adsorbents for dyes due to their layered structure and high sorption potential. ijfans.org While some ionic azo dyes may exhibit lower adsorption, hydrophobic non-ionic dyes like this compound are prone to significant sorption to organic matter and mineral surfaces. scbt.commst.dk

Aqueous Solubility and Hydrophobicity in Environmental Partitioning

This compound is characterized as a non-ionic, hydrophobic dye that is insoluble or does not mix well with water. scbt.comcolorantsgroup.com The water solubility for the general class of solvent dyes is low, typically ranging from 0.2 to 34.3 mg/L. scbt.com

A key indicator of a substance's hydrophobicity and environmental partitioning behavior is the n-octanol/water partition coefficient (Kow). A high Kow value indicates a preference for partitioning into lipids and organic phases rather than water. The estimated log Kow for this compound is 6.06, signifying a high potential for partitioning into soil, sediment, and biological tissues (bioaccumulation). lgcstandards.com This hydrophobicity is the driving force behind both its adsorption to solids and its potential for bioconcentration. scbt.com

PropertyValue/DescriptionReference
Chemical Formula C₂₂H₃₁N₃O₂ wikipedia.orgl-color.com
Molar Mass 369.50 g/mol wikipedia.orgl-color.com
Aqueous Solubility Insoluble; does not mix well with water. scbt.comcolorantsgroup.com
Partition Coefficient (log Kow) 6.06 lgcstandards.com
Physical Appearance Dark yellow/red liquid or greenish-yellow powder. carlroth.comcolorantsgroup.comepsilonpigments.com

Volatilization Characteristics and Atmospheric Dispersion

Volatilization from water or soil surfaces is not considered a significant environmental fate process for this compound. scbt.com As a large, complex molecule, it has a very low vapor pressure, which is described as negligible. scbt.com The tendency for a chemical to volatilize is driven by the same fugacity (escaping tendency) that drives sorption and bioconcentration. scbt.com For highly hydrophobic substances like this compound, the strong partitioning to solid and organic phases significantly reduces its potential to escape into the atmosphere. scbt.com Consequently, the potential for long-range atmospheric transport is considered low. canada.ca

Ecotoxicological Considerations in Aquatic Environments

The introduction of this compound into aquatic environments raises significant ecotoxicological concerns, primarily due to its classification as a substance that is very toxic to aquatic life with long-lasting effects. lgcstandards.comnih.govechemi.comcarlroth.com This classification is supported by research into its direct effects on various aquatic organisms and the general environmental behavior of solvent dyes.

Detailed research findings indicate specific toxicity levels for different aquatic species. For fish, the 96-hour median lethal concentration (LC50) is documented as 16.8 mg/L. lgcstandards.com In contrast, aquatic invertebrates appear to be less sensitive, with a 48-hour LC50 for Daphnia magna (water flea) reported to be greater than 100 mg/L. lgcstandards.com However, other studies on Azo Solvent Dyes suggest that aquatic invertebrates may be slightly more sensitive than other organisms, with chronic exposure leading to a tenfold decrease in the effect concentration. researchgate.net Algae are also susceptible to the effects of the dye. scbt.com

The broader environmental impact of solvent dyes, including this compound, is linked to their chemical properties. These dyes are characterized by low water solubility and a hydrophobic nature. scbt.com Due to their chemical and photolytic stability, they are highly persistent in natural environments. scbt.com This persistence means they are not readily biodegradable. scbt.com The presence of such dyes in water can inhibit light penetration, which in turn adversely affects the photosynthetic activity of aquatic flora, disrupting the fundamental basis of the aquatic food web. scbt.com

Furthermore, the high partition coefficient (Kow) of non-ionic dyes like this compound suggests a potential for bioaccumulation. lgcstandards.com This indicates that the substance could accumulate in the tissues of aquatic organisms, potentially being transferred through the food chain. scbt.com While the large molecular size of solvent dyes may reduce the rate of uptake, the risk of bioaccumulation warrants further investigation through experimental measurements. scbt.com

Ecotoxicity Data for this compound

SpeciesExposure DurationEndpointValue (mg/L)Reference
Fish (Danio rerio)96 hoursLC5016.8 lgcstandards.com
Fish (Danio rerio)30 daysNOEC0.001 sigmaaldrich.com
Crustacean (Daphnia magna)48 hoursLC50> 100 lgcstandards.com
Crustacean (Daphnia magna)21 daysLC500.022 sigmaaldrich.com

LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.

Theoretical and Computational Studies on Solvent Yellow 124 and Analogous Azo Dyes

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are employed to model the geometric and electronic structure of azo dyes, providing a theoretical foundation for their observed properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of the ground state of medium and large-sized molecules like Solvent Yellow 124 due to its favorable balance of accuracy and computational cost. nih.govsemanticscholar.org Functionals such as B3LYP are commonly used to optimize the molecular geometry and calculate electronic properties. semanticscholar.org While DFT is effective for ground states, describing electronically excited states—which are crucial for understanding the color of dyes—requires other approaches.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the excited states of molecules. rsc.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light in the UV-Vis spectrum. rsc.org The choice of the functional is critical, as it significantly impacts the accuracy of the results, particularly for properties like the HOMO-LUMO gap. reddit.com TD-DFT calculations are essential for predicting spectroscopic properties and understanding the nature of the electronic transitions that give azo dyes their characteristic color. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of electronic transitions and reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for dyes. A smaller gap generally corresponds to absorption of longer wavelengths of light, resulting in a more intense color.

For azo dyes, the HOMO is typically characterized by π-orbitals distributed across the aromatic rings and the azo bridge, while the LUMO is a π* anti-bonding orbital. The absorption of light promotes an electron from the HOMO to the LUMO (a π→π* transition), often associated with an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. In this compound, the N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline group acts as the electron donor, while the phenylazo group serves as the acceptor. Computational studies show that solvent polarity can influence the HOMO-LUMO gap; polar solvents can stabilize the charge-separated excited state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption spectrum. researchgate.netsci-hub.box

Table 1: Representative Calculated FMO Properties for Azo Dye Analogs Note: Data is illustrative for typical phenylazobenzene derivatives and may vary based on the specific functional and basis set used.

ParameterComputational MethodCalculated Value (eV)Significance
HOMO EnergyDFT/B3LYP-6.2 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO EnergyDFT/B3LYP-2.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)DFT/B3LYP3.4 eVCorrelates with the energy of the primary electronic transition (color). reddit.com

Azo dyes containing a hydroxyl or amino group ortho or para to the azo linkage can exist in two tautomeric forms: the azo form and the quinone-hydrazone form. researchgate.net This azo-hydrazone tautomerism is a critical phenomenon that strongly influences the dye's color, stability, and application properties. unifr.chrsc.org

Azo Form ⇌ Hydrazo Form

Spectroscopic Property Prediction from Ab Initio Calculations

Ab initio (first-principles) calculations are pivotal in predicting and interpreting the spectroscopic signatures of molecules like this compound.

Theoretical calculations of vibrational spectra serve as a powerful aid in the interpretation of experimental Infrared (IR) and Raman data. uzh.ch By performing a frequency calculation on the DFT-optimized molecular geometry, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies can be correlated with experimental spectral bands, allowing for a precise assignment of specific peaks to the stretching, bending, or torsional motions of particular chemical bonds or functional groups within the molecule. escholarship.org For this compound, this would allow for the identification of characteristic vibrations of the azo (-N=N-) group, the C-N bonds, the aromatic rings, and the ether linkages in the side chain.

The color of a dye is determined by its absorption of light in the visible region of the electromagnetic spectrum. TD-DFT is the primary computational tool for simulating UV-Vis absorption spectra. rsc.orgmdpi.com The calculation provides a list of electronic transitions from the ground state to various excited states, along with their corresponding excitation energies (which can be converted to wavelength, λ) and oscillator strengths (which relate to the intensity of the absorption band).

For this compound, the main absorption band in the visible region, which gives it its yellow color, corresponds to the HOMO→LUMO transition. Computational analysis confirms this transition is of a π→π* character with significant intramolecular charge transfer (ICT) nature. nih.gov By modeling the molecule in different solvents using approaches like the Polarizable Continuum Model (PCM), calculations can also predict solvatochromic shifts—the change in absorption color with solvent polarity. rsc.org These simulations are crucial for characterizing the chromophore and understanding how structural modifications would tune the color of the dye.

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for Azo Dyes Note: Calculated values are representative and depend heavily on the chosen computational model.

Compound/SystemExperimental λmax (nm)Calculated λmax (nm)Computational Method
This compound in gas oil~410 nm europa.eu--
Generic Phenylazoaniline Dye (in Ethanol)~415 nm~405 nmTD-DFT/B3LYP with PCM semanticscholar.org

Simulation of Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the molecular properties and reactivity of azo dyes like this compound. Computational chemistry provides powerful tools to simulate these effects, offering insights that are complementary to experimental data. Solvent effects, or solvatochromism, describe the change in the position, intensity, and shape of a molecule's absorption bands when the polarity of the solvent is altered. researchgate.net These changes arise from differential solvation of the ground and excited electronic states of the dye molecule due to solute-solvent interactions, which can be broadly categorized as non-specific (e.g., dipole-dipole interactions) and specific (e.g., hydrogen bonding). researchgate.netscribd.com Theoretical models to simulate these effects are generally divided into two main categories: implicit and explicit solvation models.

Implicit Solvation Models (e.g., Conductor-like Polarizable Continuum Model, CPCM)

Implicit or continuum solvation models are computationally efficient methods for accounting for solvent effects. google.com In these models, the solvent is not represented by individual molecules but as a continuous, polarizable medium characterized by its macroscopic properties, primarily the dielectric constant (ε). google.comnih.gov The solute molecule is placed within a cavity carved out of this dielectric continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the reaction field induced in the solvent. google.com

The Conductor-like Polarizable Continuum Model (CPCM) is a widely used and robust implicit solvation model. google.com It treats the bulk solvent as a conductor-like polarizable medium, which simplifies the calculation of the surface charges on the cavity that represents the solvent reaction field. google.com This approach, often combined with quantum mechanical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has proven effective in predicting the solvatochromic shifts in the UV-Vis absorption spectra of azo dyes and their analogs. nih.govresearchgate.net By performing calculations for a dye in the gas phase and in various solvent continua, researchers can predict whether the absorption maximum (λmax) will experience a hypsochromic (blue) or bathochromic (red) shift. researchgate.netnih.gov

For example, TD-DFT calculations using the Polarizable Continuum Model (PCM), a close relative of CPCM, have been used to study the solvent effects on the spectra of various molecules. nih.gov Studies on merocyanine (B1260669) dyes, which share conjugated systems with azo dyes, show that while continuum models can reproduce solvatochromic behavior driven by non-specific solvent effects, they may fail when specific interactions like hydrogen bonding are dominant. mdpi.com The accuracy of these models can be sensitive to the definition of the solute cavity. mdpi.com Despite these limitations, their computational efficiency makes them invaluable for screening the properties of dyes in a wide range of environments. google.comresearchgate.net

SolventDielectric Constant (ε)Experimental ET (kcal·mol−1)Calculated ET (kcal·mol−1) using PCM
n-Hexane1.8851.952.8
Toluene2.3853.654.1
Chloroform4.8155.355.8
Acetone20.756.458.0
Acetonitrile37.558.458.7
Methanol32.760.458.6

Table 1. Comparison of experimental and calculated solvatochromic transition energies (ET) for a representative merocyanine dye (Dye 2 from reference mdpi.com) in various solvents, demonstrating the predictive capability of implicit solvation models. The calculated values were obtained using TD-DFT with the PCM model. Data adapted from mdpi.com.

Explicit Solvation and Molecular Dynamics Simulations

Explicit solvation models provide a more detailed and physically realistic representation of the solute's environment by including individual solvent molecules in the simulation. mdpi.com This approach is computationally more demanding but is essential for capturing specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding the behavior of many dyes. mdpi.comfrontiersin.org

Molecular Dynamics (MD) simulations are a powerful technique for implementing explicit solvation. In an MD simulation, the forces on every atom in the system (both solute and solvent) are calculated, and Newton's equations of motion are solved to track the positions and velocities of the atoms over time. frontiersin.orgnih.gov This generates a trajectory that provides a dynamic picture of the system at the atomic level. From this trajectory, one can analyze the structure of the solvent around the dye, known as the solvation shell. frontiersin.orgnih.govresearchgate.net Key properties that can be determined include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a solute atom, revealing the organization of solvent molecules into distinct solvation shells. mdpi.com

Coordination Numbers: The average number of solvent molecules in the first solvation shell.

Hydrogen Bond Analysis: The number, lifetime, and geometry of hydrogen bonds between the dye and solvent molecules can be quantified. nih.gov

Solvent Residence Times: The average time a solvent molecule spends in the first solvation shell before exchanging with a molecule from the bulk solvent. frontiersin.org

For azo dyes, MD simulations can elucidate how solvents interact with specific functional groups, such as the azo linkage (-N=N-) or hydroxyl groups, which can significantly impact their electronic properties and reactivity. nih.gov For instance, MD simulations have been used to study the interaction between various azo dyes and the active site of the azoreductase enzyme, revealing the key amino acid residues and the role of hydrophobic interactions and hydrogen bonding in the biodegradation process. nih.gov Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the dye (the QM region) is treated with a high level of theory while the surrounding solvent (the MM region) is treated with a classical force field. This approach provides a balance between accuracy and computational cost, allowing for the calculation of electronic properties, like absorption spectra, within a realistic, explicitly represented solvent environment. mdpi.commdpi.com

SystemInteracting GroupsKey Interacting ResiduesPredominant Interaction Type
AzrC Enzyme + Acid Red 88Sulfonate, NaphtholAsn104, Phe105, Tyr127Hydrogen Bonding, Hydrophobic
AzrC Enzyme + Sudan INaphtholPhe105, Phe125, Phe172Hydrophobic
AzrC Enzyme + Methyl RedCarboxylate, AmineAsn104, Tyr127, Asn187Hydrogen Bonding

Table 2. Summary of key interactions between the AzrC azoreductase enzyme and various azo dyes as determined by molecular dynamics simulations. The analysis identifies specific amino acid residues crucial for binding and the nature of the interactions. Data derived from findings in nih.gov.

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Studies

Understanding the relationships between the chemical structure of a molecule and its properties (SPR) or biological/chemical activities (SAR) is fundamental in chemical research. For azo dyes, computational studies are instrumental in establishing these relationships, providing predictive models that can guide the design of new dyes with desired characteristics. researchgate.netresearch-nexus.net

Structure-Property Relationship (SPR) studies for azo dyes often focus on correlating structural modifications with changes in their optical and electronic properties. The color of an azo dye is determined by its absorption of light in the visible spectrum, which is directly related to the energy of its electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. researchgate.netnih.gov

DFT calculations are widely used to investigate how substituents on the aromatic rings of azo dyes affect these properties. research-nexus.netnih.gov Electron-donating groups (EDGs) like amino (-NH2) or methoxy (B1213986) (-OCH3) and electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) can significantly alter the electronic structure. researchgate.net

Effect on Color (λmax): Generally, introducing EDGs on one phenyl ring and EWGs on the other creates a "push-pull" system that decreases the HOMO-LUMO energy gap (ΔE). mdpi.com A smaller energy gap corresponds to a lower energy electronic transition, resulting in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths. researchgate.netresearch-nexus.net

Effect on Reactivity: The HOMO and LUMO energy levels also provide insights into the chemical reactivity of the dye. A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity). nih.govcolab.ws

Substituent (R) on para-positionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)Predicted λmax (nm)
-H (unsubstituted)-6.15-2.623.53~440
-CH3 (EDG)-5.91-2.553.36~460
-NH2 (strong EDG)-5.40-2.412.99~500
-Cl (EWG)-6.29-2.853.44~450
-NO2 (strong EWG)-6.82-3.413.41~480

Table 3. The calculated effect of different para-substituents on the electronic properties and absorption maximum of a model azo dye (1-phenylazo-2-naphthol). EDGs tend to decrease the energy gap and cause a red shift in λmax. Data trends compiled from computational studies on substituted azo dyes. researchgate.netresearch-nexus.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to link the structural features of chemicals to their biological activities, including toxicity. researchgate.netdergipark.org.tr For azo dyes, a primary concern is their potential to be metabolized into carcinogenic aromatic amines by azoreductase enzymes in the liver or gut microflora. dergipark.org.trresearchgate.net

QSAR models use molecular descriptors—numerical values derived from the chemical structure—to build statistical models that can predict the toxicity of untested compounds. researchgate.netdergi-fytronix.com These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Computational studies have identified several structural features that influence the toxicity of azo dyes:

Aromatic Amines: The toxicity of azo dyes is often linked to the toxicity of the aromatic amines they can form upon reductive cleavage of the azo bond. dergipark.org.tr Dyes based on known carcinogens like benzidine (B372746) are of particular concern. researchgate.net

Substituent Effects: The presence of certain functional groups can modulate toxicity. For example, studies have shown that nitro (-NO2) and some halogen groups can increase the ecotoxicity of azo dyes and their precursor aromatic amines. dergi-fytronix.com

These SAR and QSAR models are valuable tools for regulatory agencies and chemical manufacturers to screen new dyes for potential hazards, reducing the need for extensive animal testing and promoting the design of safer chemicals. researchgate.netdergi-fytronix.com

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Environmentally Benign Synthesis and Production

The traditional synthesis of azo dyes, including Solvent Yellow 124, often involves stoichiometric reagents and environmentally challenging catalysts. longdom.org Recognizing the need for more sustainable practices, future research is increasingly focused on green chemistry principles.

Key areas of innovation include:

Solvent-Free and Alternative Solvent Systems: Research is moving towards eliminating hazardous organic solvents. doi.org Methods like grinding chemistry, where reactions occur in a solvent-free solid state at room temperature, offer a promising eco-friendly alternative. longdom.orgrsc.org Deep eutectic solvents (DESs), which are biodegradable, have low toxicity, and are prepared from renewable sources, are also being explored as green reaction media. doi.orgmdpi.commdpi.com Water, as the most environmentally benign solvent, is also being utilized in hydrothermal or solvothermal synthesis methods. mdpi.com

Novel Catalytic Systems: The development of efficient and recyclable catalysts is a cornerstone of green synthesis. Magnetic nanoparticles functionalized with acidic groups have been shown to effectively catalyze diazo coupling reactions under mild, solvent-free conditions, allowing for easy separation and reuse of the catalyst. rsc.orgresearchgate.net Other approaches include the use of nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2), which enables rapid and safe diazotization at room temperature. researchgate.net

Energy-Efficient Methodologies: Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing azo dyes. nih.gov This technique can significantly reduce reaction times from hours to minutes and often proceeds without the need for a metal catalyst, further enhancing its green credentials. nih.gov

These innovative synthetic routes aim to reduce waste, eliminate the use of toxic substances, and lower energy consumption, aligning the production of dyes like this compound with modern environmental standards.

Development of Ultrasensitive and Selective Detection Platforms

The primary function of this compound as the "Euromarker" was to enable the detection of fuel tax evasion. wikipedia.orgeuropa.eu This has driven the development of highly sensitive and selective analytical methods, a field that continues to evolve.

Future research in this area is focused on:

Advanced Spectroscopic and Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a standard method for the quantitative analysis of this compound. vwr.comeuropa.eusigmaaldrich.com Fluorescence spectroscopy, particularly Excitation-Emission Matrix (EEM) spectroscopy combined with chemometric modeling, offers a fast, non-destructive, and sensitive alternative for the simultaneous determination of multiple fuel markers. researchgate.net

Novel Ionization and Separation Techniques: A significant advancement is the use of Resonance-Enhanced Multiphoton Ionization (REMPI) coupled with Ion Mobility Spectrometry (IMS). rsc.orgnih.govresearchgate.net REMPI allows for the selective ionization of marker molecules within a complex fuel matrix, minimizing background interference and potentially eliminating the need for time-consuming chromatographic pre-separation. rsc.orgnih.gov This could lead to the development of mobile, real-time fuel analysis devices.

Two-Dimensional Gas Chromatography (2D-GC): For enhanced selectivity, two-dimensional gas chromatography, often coupled with a mass-selective detector (MSD), is being employed. europa.eu This "heart-cut" technique involves separating the sample on a first column and then diverting a specific portion of the eluent containing the marker onto a second, more polar column for further separation, enabling precise quantification even at low concentrations. europa.eu

The goal of these developments is to create robust, rapid, and field-deployable analytical platforms that can detect not only current markers like this compound and its replacement, but also a wider range of potential adulterants and illicit substances in fuels.

Advanced Computational Modeling for Predictive Reactivity and Environmental Fate

Computational chemistry provides powerful tools for understanding the properties, behavior, and environmental impact of molecules like this compound at an atomic level. Future research will increasingly leverage these methods for predictive purposes.

Key computational approaches include:

Quantum Mechanics (QM) and Molecular Dynamics (MD): Ab initio molecular dynamics (AIMD) simulations can model the electronic structure and chemical reactivity of dye molecules and their interactions with their environment, such as solvents. rsc.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a balance between accuracy and computational cost, allowing for the study of reactive processes in larger, more complex systems. mdpi.com

Modeling Environmental Fate: Computational models are crucial for predicting the environmental distribution and persistence of dyes. scbt.com Solvent dyes like this compound are hydrophobic and have low water solubility. scbt.com Their large molecular size can limit biodegradation. scbt.com Computational models can help predict key parameters like partition coefficients (Kow) and degradation rates, providing insights into their potential for bioaccumulation and persistence in soil and water. scbt.comwho.int

Predictive Toxicology and Reactivity: Methods like Molecular Electrostatic Potential (MESP) analysis can identify reactive sites on a molecule, while other computational tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). mdpi.com These predictive models can guide the design of new marker molecules with improved safety profiles and desired reactivity characteristics.

By simulating molecular interactions and environmental behavior, researchers can proactively design next-generation dyes and markers that are not only effective but also have a minimized environmental footprint.

Strategic Analysis of Global Fuel Marking Paradigms and Policy Frameworks

The use of chemical markers like this compound is a key component of fiscal policy aimed at combating fuel fraud, which is estimated to cause billions of dollars in tax revenue losses globally. maritimefairtrade.org The transition from this compound to a new marker, ACCUTRACE™ Plus, in the European Union highlights the dynamic nature of these policy frameworks. fuelsandlubes.comjohnhogg.co.ukchematek.com

Future strategic and policy analysis will focus on:

Evaluating Marker Efficacy and Resilience: A primary driver for replacing this compound was the concern that it was not sufficiently resistant to chemical "laundering" by fraudsters. johnhogg.co.ukchematek.com Ongoing research and policy evaluation will need to assess the resilience of new markers against increasingly sophisticated removal techniques. fuelsandlubes.com

Harmonization and International Cooperation: Fuel smuggling is a transnational issue. maritimefairtrade.org Effective governance requires harmonized regulations, shared best practices, and interconnected enforcement across borders. maritimefairtrade.org The EU's common marking system is a model for such cooperation, but challenges remain in achieving broader international alignment. europa.eueuropa.eu

Integration of Technology and Policy: The effectiveness of a fuel marking program depends not only on the chosen chemical marker but also on the entire system of injection, field testing, data management, and enforcement. customs.gov.ph Future frameworks will need to integrate advanced detection technologies with robust legal and regulatory structures to create a deterrent effect. maritimefairtrade.org

The table below illustrates the evolution of the Euromarker policy, a key case study in this area.

TimelineEventKey Rationale
August 2002 This compound established as the common fiscal marker ("Euromarker"). wikipedia.orgTo provide a harmonized system across the EU for identifying diesel fuel subject to lower tax rates and to prevent tax evasion. europa.eueuropa.eu
January 2024 Deadline for replacing this compound with ACCUTRACE™ Plus. johnhogg.co.ukfueloilnews.co.ukConcerns over the chemical's resistance to fraudulent removal and environmental considerations. fuelsandlubes.comjohnhogg.co.ukchematek.com

This ongoing cycle of evaluation, innovation, and policy adaptation is essential for staying ahead of illicit trade and ensuring the integrity of fuel taxation systems.

Exploration of Novel Functional Applications in Materials Science

While primarily known as a fuel marker, the chemical properties of this compound and related azo dyes present opportunities for their use in advanced materials. Azo compounds, characterized by the –N=N– chromophore, are known for their intense color and good photostability. nih.gov

Future research is exploring the integration of such dyes into functional materials:

Stimuli-Responsive Polymers: The photo-isomerization of azobenzene (B91143) derivatives (switching between trans and cis forms upon light irradiation) can be harnessed to create "smart" materials. frontiersin.org For example, incorporating azo dyes into polymer networks can allow for light-controlled changes in material properties like solubility or mechanical strength. frontiersin.org

3D Printing and Additive Manufacturing: Functional dyes are being incorporated into resins for 3D printing technologies like Direct Ink Writing (DIW). acs.org This allows for the creation of objects with embedded optical properties, such as photoluminescence, or sensor capabilities, responding to stimuli like pH or temperature. acs.org

Advanced Adsorbents: The affinity of azo dyes for various surfaces is being exploited in environmental applications. Functional materials, including polymers and nanomaterials, are being designed for the selective adsorption and removal of dye pollutants from wastewater. iwaponline.comresearchgate.net

By treating azo dyes not just as colorants but as functional molecular units, researchers can develop new classes of materials with applications in fields ranging from soft robotics and photonics to environmental remediation. unibl.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting SY124 in fuel matrices, and how can their reproducibility be ensured?

  • Methodological Answer : High-performance liquid chromatography (HPLC) on normal-phase columns is a validated method for SY124 detection in diesel and kerosene. Direct injection of fuel samples without pre-enrichment is feasible, with quantification possible at concentrations ≥0.05 mg/L. The use of an internal standard (e.g., Pigment Yellow 3) improves precision. To ensure reproducibility, document critical parameters such as mobile phase composition, column type, and detector settings. Experimental protocols must align with EU reference method validation criteria, including repeatability (RSD ≤5.4% at 0.12 mg/L) and reproducibility (RSD ≤13.5%) .

Q. How should researchers prepare fuel samples for SY124 quantification to minimize matrix interference?

  • Methodological Answer : Use commercially diverse fuel batches (e.g., varying sulfur content, additives) to assess matrix effects. For interference testing, spike samples with structurally similar dyes (e.g., Solvent Yellow 56 or 161) at concentrations up to 9 mg/L. Employ statistical outlier tests (e.g., Cochran and Hawkins tests) to identify anomalous data. Report subsampling protocols, including homogenization steps and incremental selection to avoid particle segregation errors .

Advanced Research Questions

Q. How can researchers validate SY124 detection methods for compliance with EU regulatory thresholds (e.g., 6 mg/L)?

  • Methodological Answer : Conduct interlaboratory validation studies with ≥26 participating labs to calculate precision metrics (repeatability: RSD ≤0.68%, reproducibility: RSD ≤3.8% at 6 mg/L). Include limit of detection (LOD: 0.020 mg/L) and quantification (LOQ: 0.065 mg/L) estimations using signal-to-noise ratios. Validate against interferents like polycyclic aromatic hydrocarbons (PAHs) and other fiscal markers. Use normal probability plots to confirm data distribution normality .

Q. What experimental design considerations are critical for resolving discrepancies in SY124 recovery rates across heterogeneous fuel batches?

  • Methodological Answer :

  • Factor Analysis : Test variables such as fuel density, viscosity, and additive composition (e.g., detergents) that may affect extraction efficiency.
  • Error Propagation : Calculate combined uncertainties from subsampling, matrix effects, and instrumental drift using error propagation models.
  • Calibration Strategies : Use matrix-matched calibration standards to correct for recovery biases. For low-concentration samples (e.g., 0.12 mg/L), prioritize internal standardization to mitigate signal suppression/enhancement .

Q. How can green chemistry principles be applied to SY124 analysis to reduce environmental impact?

  • Methodological Answer : Replace toxic mobile-phase solvents (e.g., chloroform) with biodegradable alternatives (e.g., ethanol-water mixtures). Optimize HPLC methods for energy efficiency by reducing run times via gradient elution. Evaluate renewable feedstocks for internal standards to align with EU sustainability guidelines (e.g., REACH Annex XVII) .

Data Interpretation and Contradiction Management

Q. How should researchers address contradictory results in SY124 stability studies under varying storage conditions?

  • Methodological Answer :

  • Controlled Experiments : Replicate storage conditions (temperature, light exposure, container material) across multiple fuel batches.
  • Degradation Kinetics : Use accelerated stability testing (e.g., Arrhenius modeling) to predict long-term degradation. Compare with real-time data to identify outliers.
  • Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA with Tukey’s post hoc test) to isolate factors causing discrepancies. Report confidence intervals for degradation rates .

Q. What strategies ensure robust SY124 quantification in aged fuel samples with degraded marker integrity?

  • Methodological Answer : Implement photostability assays using UV-Vis spectroscopy to monitor SY124 degradation products. Pair HPLC with mass spectrometry (LC-MS) to identify and quantify breakdown compounds (e.g., quinone derivatives). Correct for signal overlap using spectral deconvolution algorithms .

Reporting and Peer Review Preparedness

Q. What metadata is essential for publishing SY124 analytical data to meet journal reproducibility standards?

  • Methodological Answer :

  • Experimental Details : Column specifications (e.g., silica particle size, pore diameter), detector wavelength, and injection volume.
  • Data Transparency : Provide raw chromatograms, calibration curves, and uncertainty estimates as supplementary information.
  • Ethics Compliance : Declare any conflicts of interest (e.g., funding from fuel manufacturers) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.